molecular formula C23H20N4O2 B4965590 N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide

Numéro de catalogue B4965590
Poids moléculaire: 384.4 g/mol
Clé InChI: WFQXLMQIROPGCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.

Mécanisme D'action

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide exerts its effects by inhibiting the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By targeting these pathways, this compound is able to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues. This compound has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to reduce inflammation in various tissues and improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide in lab experiments include its ability to target multiple signaling pathways and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for research on N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide, including:
1. Further studies on the mechanism of action of this compound and its interactions with other signaling pathways.
2. Development of more potent and selective this compound analogs for use in cancer and inflammation research.
3. Evaluation of the safety and efficacy of this compound in clinical trials for cancer and neurodegenerative diseases.
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
5. Exploration of the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide involves a multistep process that starts with the reaction of 2-(2-pyridinyl)ethanol with 3,4-dihydro-1-phthalazinone to form 3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinone. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinamine. Finally, the target compound is obtained by reacting N-benzoyl-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinamine with formaldehyde and hydrogen cyanide.

Applications De Recherche Scientifique

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been studied for its anti-inflammatory properties and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

N-[[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22(17-8-2-1-3-9-17)25-16-21-19-11-4-5-12-20(19)23(29)27(26-21)15-13-18-10-6-7-14-24-18/h1-12,14H,13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXLMQIROPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.